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molecular formula C17H12N2O B1584338 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile CAS No. 844-25-7

2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile

Cat. No. B1584338
M. Wt: 260.29 g/mol
InChI Key: HIRCCKPODGFADB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07910712B2

Procedure details

To a dimethylformamide (1.8 ml) solution of 60% sodium hydride (16 mg, 0.40 mmol), a dimethylformamide (3.6 ml) solution of 1-cyano-2-benzoyl-1,2-dihydroisoquinoline (100 mg, 0.38 mmol) synthesized according to the literature of Org. Synth., VI, 115(1988), and 4-n-butylbenzylchloride (70 mg, 0.38 mmol) was added dropwise under nitrogen atmosphere at −16° C., and was further stirred at room temperature for 30 minutes. Water was added, this was concentrated, and toluene and water were added to this residue. The toluene layer was washed with water, dried over potassium carbonate, and concentrated. To an ethanol (1.6 ml) solution of the residue, 50% aqueous sodium hydroxide solution (0.63 ml) was added, and this was refluxed for 2 hours. After concentration, toluene and water were added. The toluene layer was washed with water, then dried over calcium carbonate, and then concentrated. The residue was purified by silica gel column chromatography to give 18 mg of the aforementioned compound of the formula (Ia).
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
16 mg
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
[Compound]
Name
VI
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
70 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(C)C=O.[H-].[Na+].[C:8]([CH:10]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:13]=[CH:12][N:11]1C(=O)C1C=CC=CC=1)#N.[CH2:28]([C:32]1[CH:39]=[CH:38][C:35](CCl)=[CH:34][CH:33]=1)[CH2:29][CH2:30][CH3:31]>O>[CH2:28]([C:32]1[CH:39]=[CH:38][C:35]([CH2:8][C:10]2[C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[CH:13]=[CH:12][N:11]=2)=[CH:34][CH:33]=1)[CH2:29][CH2:30][CH3:31] |f:1.2|

Inputs

Step One
Name
Quantity
1.8 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
16 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
3.6 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
100 mg
Type
reactant
Smiles
C(#N)C1N(C=CC2=CC=CC=C12)C(C1=CC=CC=C1)=O
Step Two
Name
VI
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
70 mg
Type
reactant
Smiles
C(CCC)C1=CC=C(CCl)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was further stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
this was concentrated
ADDITION
Type
ADDITION
Details
toluene and water were added to this residue
WASH
Type
WASH
Details
The toluene layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over potassium carbonate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
To an ethanol (1.6 ml) solution of the residue, 50% aqueous sodium hydroxide solution (0.63 ml) was added
TEMPERATURE
Type
TEMPERATURE
Details
this was refluxed for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentration, toluene and water
ADDITION
Type
ADDITION
Details
were added
WASH
Type
WASH
Details
The toluene layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over calcium carbonate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CCC)C1=CC=C(CC2=NC=CC3=CC=CC=C23)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 18 mg
YIELD: CALCULATEDPERCENTYIELD 17.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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